Tetrakis(triphenylphosphino)palladium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetrakis(triphenylphosphino)palladium(0) (Pd(PPh₃)₄) is a palladium(0) complex widely used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions . Its molecular formula is C₇₂H₆₀P₄Pd, with a molecular weight of 1155.56 g/mol . The compound appears as a yellow crystalline solid, decomposes at 115°C, and is insoluble in water but soluble in organic solvents like THF and dioxane . Key applications span pharmaceuticals, organic synthesis, and materials science, particularly in constructing carbon-carbon and carbon-heteroatom bonds .

科学研究应用

Catalysis in Organic Reactions

Cross-Coupling Reactions:

Pd(PPh₃)₄ is best known for its role in classical cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions. These reactions enable the formation of carbon-carbon bonds by coupling aryl halides with organometallic reagents or boronic acids, which are crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action:

- Oxidative Addition: The organic halide reacts with palladium(0), forming a palladium(II) complex.

- Transmetalation: The palladium complex interacts with an organometallic reagent (e.g., boronic acid).

- Reductive Elimination: The desired product is formed, regenerating palladium(0) for further catalytic cycles .

Pharmaceutical Development

In the pharmaceutical industry, Pd(PPh₃)₄ plays a significant role in synthesizing active pharmaceutical ingredients (APIs). Its ability to facilitate specific reactions allows for the efficient construction of complex molecular architectures that are often required in drug development . The compound has been utilized to synthesize various drug candidates, including those targeting neglected tropical diseases like human African trypanosomiasis .

Polymer Chemistry

Pd(PPh₃)₄ is also employed in polymer chemistry for the controlled polymerization of monomers. This application helps produce advanced materials with tailored properties suitable for specific applications, such as electronics and coatings . The compound's catalytic efficiency enables the formation of polymers with precise molecular weights and architectures.

Environmental Applications

The compound is integral to green chemistry initiatives aimed at developing environmentally friendly synthetic processes. By reducing waste and minimizing the use of hazardous substances, Pd(PPh₃)₄ contributes to more sustainable chemical manufacturing practices . Its efficiency in catalyzing reactions means that lower amounts of reagents are needed, thereby reducing environmental impact.

Research and Development

In academic and industrial research settings, Pd(PPh₃)₄ serves as a valuable tool for exploring new reaction pathways and mechanisms. Its well-characterized nature allows researchers to investigate various catalytic processes, contributing significantly to advancements in chemical knowledge and innovation .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Catalysis | Facilitates cross-coupling reactions to form carbon-carbon bonds | Suzuki-Miyaura, Heck, Stille |

| Pharmaceutical Development | Used in the synthesis of active pharmaceutical ingredients | Drug candidate synthesis |

| Polymer Chemistry | Enables controlled polymerization for advanced materials | Tailored polymers |

| Environmental Applications | Supports green chemistry by reducing waste and hazardous substances | Sustainable synthetic processes |

| Research and Development | Aids in exploring new reaction pathways and mechanisms | Various catalytic studies |

Case Studies

- Cross-Coupling Efficiency: In a study comparing different palladium catalysts for Suzuki coupling reactions, Pd(PPh₃)₄ demonstrated superior activity and selectivity compared to other palladium complexes. This study highlighted its effectiveness in producing high yields of desired products under mild conditions .

- Synthesis of Antitrypanosomal Compounds: Research into novel antitrypanosomal agents utilized Pd(PPh₃)₄ to facilitate key synthetic steps. The resulting compounds showed promising biological activity against Trypanosoma brucei, showcasing the catalyst's importance in drug discovery for neglected diseases .

- Polymer Synthesis Innovations: A recent investigation into using Pd(PPh₃)₄ for controlled radical polymerization revealed its potential to create polymers with specific functionalities, paving the way for new materials with applications in electronics and biomedicine .

化学反应分析

Cross-Coupling Reactions

Pd(PPh₃)₄ catalyzes Nobel Prize-winning coupling methodologies through a three-stage cycle:

-

Oxidative addition : Pd⁰ inserts into C–X bonds (X = halide, OTf)

-

Transmetalation : Organometallic reagents (e.g., boronic acids, organozincs) transfer organic groups

Mechanistic Insights

-

Active species : Dissociates to Pd(PPh₃)₂ in solution, the true catalytic agent

-

Ligand effects : Triphenylphosphine stabilizes Pd⁰ while allowing ligand exchange

-

Kinetics : Turnover frequencies reach 10⁴–10⁵ h⁻¹ in optimized systems

Structural Evidence :

-

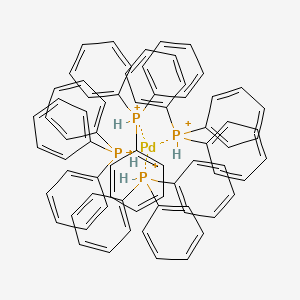

Tetrahedral geometry (18-electron configuration) confirmed by X-ray diffraction

-

IR spectroscopy shows ν(Pd–P) at 510 cm⁻¹, shifting during oxidative addition

Degradation Chemistry

Pd(PPh₃)₄ participates in unintended transformations under specific conditions:

Fluorenone Formation Pathway

| Step | Process | Conditions | Outcome |

|---|---|---|---|

| 1 | Photooxidation of polyfluorenes | UV light, O₂ presence | C-9 position dehydrogenation |

| 2 | Pd-mediated C–H activation | Thermal (>80°C) | Fluorenone emission at 2.3eV |

This degradation quenches fluorescence in polyfluorenes, critical for OLED stability .

Allylic Substitutions

Catalyzes nucleophilic attack on allylic electrophiles:

text[Pd⁰] + CH₂=CHCH₂X → [Pd²⁺(X)(CH₂=CHCH₂)] → CH₂=CHCH₂Nu + [Pd⁰]

Example : Allylic amination of cinnamyl chloride with 89% yield

Carbonylative Coupling

CO insertion enables ketone synthesis:

textAr–X + R–B(OH)₂ + CO → Ar–CO–R

Used in synthesizing PDE472 (asthma drug precursor)

Decarboxylative Coupling

Enables C–H functionalization without directing groups:

textAr–COOH + Ar'–X → Ar–Ar' + CO₂

Reported with 78% yield in benzoxadiazole synthesis

Comparative Performance Data

| Parameter | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) |

|---|---|---|---|

| Air Stability | Sensitive | Moderate | High |

| Typical Loading | 1-5 mol% | 5-10 mol% | 0.5-2 mol% |

| TON (Suzuki) | 10³–10⁴ | 10²–10³ | 10⁴–10⁵ |

| Pharmaceutical Use | 62% of cases | 28% | 10% |

TON = Turnover Number

常见问题

Basic Research Questions

Q. How is Tetrakis(triphenylphosphino)palladium(0) synthesized, and what methods are used to confirm its purity?

Methodological Answer: The compound is synthesized by reducing PdCl₂ with triphenylphosphine (PPh₃) in dimethylformamide (DMF) under inert conditions. A typical procedure involves mixing PdCl₂ with excess PPh₃ (4:1 molar ratio) and adding a reducing agent like hydrazine or sodium borohydride to yield Pd(PPh₃)₄ . Post-synthesis, purity is confirmed via:

- Elemental Analysis (CHN): Carbon content should align with theoretical values (~74.44% for C₇₂H₆₀P₄Pd) .

- FTIR Spectroscopy: Peaks at 500–700 cm⁻¹ confirm P–Pd coordination .

- Mass Spectrometry (FAB+-MS): A molecular ion peak at m/z 1155.56 corresponds to the molecular weight .

Q. What are the optimal storage conditions to prevent degradation of Pd(PPh₃)₄?

Methodological Answer: Pd(PPh₃)₄ is air-, moisture-, and light-sensitive. Recommended storage conditions include:

- Temperature: 0–6°C in airtight containers under inert gas (e.g., argon) .

- Handling: Use gloveboxes or Schlenk lines to minimize exposure to oxygen and humidity during weighing .

- Re-test Interval: Stability is typically validated for 12 months, with re-testing recommended after 1 year .

Q. What safety protocols are critical when handling Pd(PPh₃)₄ in the lab?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particles .

- Spill Management: Collect spilled material in labeled containers using non-sparking tools; avoid high-pressure water jets .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using Pd(PPh₃)₄?

Methodological Answer: Optimization involves:

- Solvent Selection: Use polar aprotic solvents (e.g., THF, DMF) mixed with aqueous bases (e.g., K₂CO₃, Na₂CO₃) to enhance solubility and ligand stability .

- Catalyst Loading: 1–2 mol% is typically sufficient, but higher loadings (5 mol%) may improve yields for sterically hindered substrates .

- Temperature: Reactions often proceed at 75–120°C under reflux; microwave-assisted synthesis can reduce time .

- Ligand Additives: Adding excess PPh₃ (10 mol%) prevents palladium aggregation and maintains catalytic activity .

Q. What analytical techniques are used to study Pd(PPh₃)₄’s role in catalytic mechanisms?

Methodological Answer:

- NMR Spectroscopy: ³¹P NMR tracks ligand dissociation during catalysis (δ ~20–25 ppm for Pd-bound PPh₃) .

- X-ray Absorption Spectroscopy (XAS): Identifies oxidation state changes (Pd⁰ → Pd²⁺) during oxidative addition .

- Kinetic Studies: Monitoring reaction rates via GC or HPLC reveals turnover frequencies (TOFs) and catalyst deactivation pathways .

Q. How does air exposure affect Pd(PPh₃)₄’s catalytic performance and palladium content?

Methodological Answer:

- Oxidation: Exposure to air converts Pd⁰ to PdO or Pd(OH)₂, reducing catalytic activity. This is detectable via color changes (yellow → green/brown) .

- Quantitative Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) measures residual Pd content after degradation .

- Mitigation: Pre-treatment with reducing agents (e.g., ascorbic acid) regenerates active Pd⁰ species .

Q. What are the environmental and disposal considerations for Pd(PPh₃)₄?

Methodological Answer:

- Aquatic Toxicity: Classified as Chronic Aquatic Toxicity Category 4 (Hazard Code H413) due to long-term effects on aquatic life .

- Waste Treatment: Precipitate palladium residues with sodium borohydride, then dispose as heavy metal waste .

- Recycling: Recover Pd via filtration (e.g., Celite) or ion-exchange resins to minimize environmental impact .

Q. How does Pd(PPh₃)₄ compare to other Pd catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions?

Methodological Answer:

- Activity: Pd(PPh₃)₄ is superior in reactions requiring pre-reduction (e.g., Stille coupling), while Pd(OAc)₂ excels in ligand-free systems .

- Substrate Scope: Pd(PPh₃)₄ tolerates aryl chlorides better due to stronger Pd–P bonding .

- Turnover Number (TON): Pd(PPh₃)₄ achieves TONs of 10³–10⁴ in Heck reactions, compared to 10²–10³ for PdCl₂ .

相似化合物的比较

Comparison with Similar Palladium Catalysts

Structural and Physical Properties

The table below compares Pd(PPh₃)₄ with structurally related palladium catalysts:

| Compound | Oxidation State | Ligands | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Tetrakis(triphenylphosphino)palladium(0) | 0 | Triphenylphosphine (PPh₃) | 1155.56 | 115 (decomposes) | Organic solvents |

| Palladium(II) acetate | +2 | Acetate | 224.50 | 205 | Acetic acid, DMF |

| Bis(benzonitrile)palladium(II) chloride | +2 | Benzonitrile | 347.56 | 250 (decomposes) | Chlorinated solvents |

| [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) | +2 | Diphosphine (dppe) | 732.84 | 280 | DCM, THF |

| Dichlorobis(tricyclohexylphosphine)palladium(II) | +2 | Tricyclohexylphosphine | 940.32 | 220 | Toluene, DCM |

Key Observations :

- Ligand Bulkiness : Pd(PPh₃)₄’s triphenylphosphine ligands create a sterically hindered environment, favoring oxidative addition in cross-couplings but limiting substrate scope compared to smaller ligands (e.g., acetate) .

- Thermal Stability : Pd(PPh₃)₄ decomposes at moderate temperatures (115°C), whereas Pd(OAc)₂ and dppe-PdCl₂ tolerate higher temperatures .

Catalytic Performance in Cross-Coupling Reactions

The table below highlights reaction yields and conditions using Pd(PPh₃)₄ versus other catalysts:

Key Findings :

- Efficiency : Pd(PPh₃)₄ achieves moderate to high yields (49–95%) but often requires stoichiometric ligand additives (e.g., PPh₃) to stabilize the active Pd(0) species .

- Cost and Handling : Pd(PPh₃)₄ is air-sensitive, requiring inert conditions , whereas Pd(OAc)₂ is more stable but less active without ligands .

Advantages and Limitations

Advantages of Pd(PPh₃)₄ :

- Broad Substrate Compatibility: Effective in Stille couplings (organotin substrates) and Suzuki reactions (aryl/heteroaryl boronic acids) .

- Ligand Self-Sufficiency : The pre-bound PPh₃ ligands reduce the need for external phosphine additives .

Limitations :

准备方法

Classical Hydrazine Reduction Method

The foundational synthesis of Pd(PPh₃)₄, developed by Lamberto Malatesta in the 1950s, involves a two-step reduction of palladium(II) chloride (PdCl₂) using hydrazine (N₂H₄) as the reductant .

Reaction Mechanism and Procedure

In the first step, PdCl₂ reacts with triphenylphosphine (PPh₃) in a coordinating solvent such as ethanol or dimethylformamide (DMF) to form the dichloridobis(triphenylphosphine)palladium(II) intermediate, PdCl₂(PPh₃)₂ . Subsequent reduction with hydrazine in the presence of excess PPh₃ yields the zero-valent Pd(PPh₃)₄ complex:

2(\text{PPh}3)2 + 2 \text{PPh}3 + \frac{5}{2} \text{N}2\text{H}4 \rightarrow \text{Pd}(\text{PPh}3)4 + \frac{1}{2} \text{N}2 + 2 \text{N}2\text{H}_5\text{Cl} PdCl2(PPh3)2+2PPh3+25N2H4→Pd(PPh3)4+21N2+2N2H5Cl

This method typically achieves yields of 70–85%, with the hydrazine acting as both a reductant and a proton acceptor .

Hydrazine-Free Synthesis Using Ascorbic Acid

To address hydrazine’s hazards, alternative reductants such as ascorbic acid (vitamin C) have been explored. A 2019 study demonstrated a scalable, environmentally benign protocol with an 83% isolated yield .

Optimized Reaction Conditions

Palladium(II) acetate (Pd(OAc)₂) serves as the Pd precursor, reacting with PPh₃ in a 1:4 molar ratio under inert atmosphere. Ascorbic acid reduces Pd(II) to Pd(0) in ethanol at 60–80°C, with the reaction completing within 3–4 hours . Key advantages include:

-

Reduced toxicity : Ascorbic acid is non-carcinogenic and biodegradable.

-

Simplified purification : The product precipitates directly, minimizing solvent use .

Spectroscopic Validation

The synthesized complex was characterized via ³¹P NMR (δ = 16.7 ppm, singlet) and FT-IR (absence of Pd-Cl stretches at 300–400 cm⁻¹), confirming complete reduction .

Alternative Synthetic Approaches

One-Pot Synthesis in Aprotic Solvents

A patent (CN102391312B) describes a one-pot method using sodium chloropalladate (Na₂PdCl₄), PPh₃, and potassium hydroxide in ethanol . The reaction proceeds at reflux (80°C) for 4 hours, followed by cooling to 0–5°C to crystallize Pd(PPh₃)₄. This approach avoids isolating intermediates, achieving 90–95% purity after washing with n-heptane .

Ligand-Exchange Pathways

In nonpolar solvents like toluene, PdCl₂(PPh₃)₂ undergoes ligand exchange with excess PPh₃ under reducing conditions. This method, while slower, minimizes side reactions and is preferred for air-sensitive applications .

Optimization and Scalability

Solvent Selection

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 4 | 83 |

| DMF | 36.7 | 2.5 | 78 |

| Toluene | 2.4 | 6 | 65 |

Polar aprotic solvents like DMF accelerate ligand substitution but require higher temperatures (140–160°C) . Ethanol balances reaction rate and ease of product isolation .

Scaling Considerations

Industrial-scale synthesis (≥100 g batches) mandates:

-

Inert gas sparging : To prevent Pd oxidation.

-

Continuous filtration : For efficient removal of KCl/NH₄Cl byproducts .

Purification and Stabilization Techniques

Hydrocarbon Washing

Crystalline Pd(PPh₃)₄ is stabilized by washing with n-hexane or n-heptane, which removes trace alcohols and delays oxidative decomposition . This step enhances shelf life from days to months under argon .

Analytical Validation

Inductively coupled plasma optical emission spectroscopy (ICP-OES) confirms Pd content (theoretical: 9.8 wt%; observed: 9.5–9.7 wt%) . Impurities like Cl⁻ are quantified via ion chromatography (<0.1% in optimized protocols) .

Comparative Analysis of Methods

| Method | Reductant | Yield (%) | Toxicity | Scalability |

|---|---|---|---|---|

| Classical Hydrazine | N₂H₄ | 70–85 | High | Moderate |

| Ascorbic Acid | C₆H₈O₆ | 80–83 | Low | High |

| One-Pot (KOH) | KOH | 90–95 | Moderate | High |

The ascorbic acid route emerges as the most sustainable, while one-pot methods excel in purity and scalability .

属性

分子式 |

C72H64P4Pd+4 |

|---|---|

分子量 |

1159.6 g/mol |

IUPAC 名称 |

palladium;triphenylphosphanium |

InChI |

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H;/p+4 |

InChI 键 |

NFHFRUOZVGFOOS-UHFFFAOYSA-R |

规范 SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。